2-Phenylthio-5-propionylphenylacetic acid
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Overview
Description
2-Phenylthio-5-propionylphenylacetic acid is an organic compound with the molecular formula C17H16O3S. It is a white to off-white solid with a melting point of 108-110°C . This compound is known for its applications in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates .
Mechanism of Action
Target of Action
The primary targets of 2-Phenylthio-5-propionylphenylacetic Acid are the enzymes Cox-1 and Cox-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body. The compound preferentially inhibits Cox-2 .
Mode of Action
this compound interacts with its targets, Cox-1 and Cox-2, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The molecular effect of the compound’s action is the inhibition of Cox-1 and Cox-2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammation and pain signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Phenylthio-5-propionylphenylacetic acid typically involves the following steps :
Reaction of Benzophenone with Thioacetic Acid Ester: This step produces benzyl alcohol.
Reaction of Benzyl Alcohol with cis-trans-2-Propenal: This step yields 2-phenyl-5-propylbenzyl alcohol.
Reaction of 2-Phenyl-5-propylbenzyl Alcohol with Pyrophosphoric Acid: This final step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely reported. the synthesis generally follows the laboratory preparation methods with optimization for large-scale production, focusing on yield improvement, cost reduction, and process simplification .
Chemical Reactions Analysis
Types of Reactions
2-Phenylthio-5-propionylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-Phenylthio-5-propionylphenylacetic acid has several scientific research applications:
Synthesis of Anti-Inflammatory Agents: It is a key intermediate in the synthesis of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
Anticancer Research: Derivatives of phenylacetic acid, including this compound, have shown potential in anticancer research due to their cytotoxic activity against human cancer cell lines.
Antimicrobial Applications: Phenylacetic acid derivatives have demonstrated antimicrobial potency, inhibiting the growth of several bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylthio-5-propionylphenylacetic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to inhibit COX-2 preferentially makes it particularly valuable in the development of anti-inflammatory drugs.
Properties
IUPAC Name |
2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXFJQJYOGXHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545840 |
Source
|
Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103918-73-6 |
Source
|
Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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